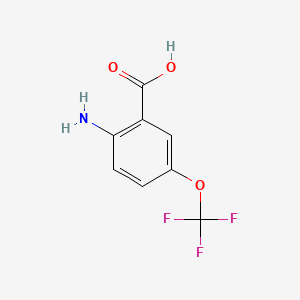

2-amino-5-(trifluoromethoxy)benzoic Acid

Descripción general

Descripción

2-Amino-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the fifth position on the benzene ring

Métodos De Preparación

The synthesis of 2-amino-5-(trifluoromethoxy)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a trifluoromethoxy reagent.

Amination: The amino group is introduced via a nitration reaction followed by reduction to convert the nitro group to an amino group.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group (-NH₂) is susceptible to oxidation, forming nitro or nitroso derivatives. For example, oxidation with potassium permanganate (KMnO₄) under acidic conditions can convert the amino group to a nitro group (-NO₂). This reaction is critical in synthesizing intermediates for pharmaceutical applications.

| Oxidation Pathway | Reagent | Product |

|---|---|---|

| Amination → Nitration | KMnO₄/H₂SO₄ | 2-Nitro-5-(trifluoromethoxy)benzoic acid |

Substitution Reactions

The trifluoromethoxy group (-OCF₃) can undergo nucleophilic substitution with strong nucleophiles (e.g., amines, alcohols) under basic conditions. This reaction is less common due to the stability of the trifluoromethoxy group but can yield substituted derivatives for medicinal chemistry applications.

Condensation Reactions

The carboxylic acid group (-COOH) readily forms esters or amides via condensation with alcohols or amines. For example, esterification with methanol under acid catalysis produces methyl 2-amino-5-(trifluoromethoxy)benzoate .

| Condensation Pathway | Reagent | Product |

|---|---|---|

| Carboxylic Acid → Ester | CH₃OH/H₂SO₄ | Methyl 2-amino-5-(trifluoromethoxy)benzoate |

Analytical Data for Reaction Monitoring

Chromatographic and spectroscopic techniques are essential for tracking reaction progress. For instance, thin-layer chromatography (TLC) and mass spectrometry (MS) confirm the formation of methyl benzoate from benzoic acid esterification .

| Parameter | Benzoic Acid | Methyl Benzoate |

|---|---|---|

| Retention Time (min) | 8.0 | 10.9 |

| Molecular Weight | 122.12 g/mol | 136.15 g/mol |

| Tailing Factor | 1.05 | 1.03 |

Enzymatic Inhibition Studies

The compound exhibits enzyme-inhibitory properties, particularly against 5-hydroxytryptamine (5-HT) uptake. Fluorinated analogs like this compound show enhanced potency compared to non-fluorinated derivatives.

Research Findings

-

Anticancer Potential : Synergistic effects with chemotherapeutic agents have been observed in preclinical studies.

-

Neuroprotection : In vitro models demonstrate reduced oxidative stress in neuronal cells treated with this compound.

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-5-(trifluoromethoxy)benzoic acid serves as a building block for synthesizing more complex organic molecules. Its unique trifluoromethoxy group allows for various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : It can be reduced to form amines or other derivatives.

- Substitution : The trifluoromethoxy group is involved in nucleophilic substitution reactions.

Biology

In biological research, this compound is studied for its potential enzyme inhibition and receptor binding activities. Key findings include:

- Enzyme Inhibition : It has shown promise in inhibiting enzymes critical for metabolic pathways, such as the 5-hydroxytryptamine (5-HT) uptake, demonstrating increased potency compared to non-fluorinated analogs.

- Receptor Binding : The structural features of the compound enable it to interact with specific receptors, modulating their activity.

Anticancer Activity

A study investigated the compound's potential in cancer treatment, revealing that it exhibits synergistic effects when combined with other therapeutic agents. This combination approach enhances efficacy against resistant cancer cell lines.

Neuroprotective Effects

Research has demonstrated that this compound provides protective effects on neuronal cells in models of neurodegeneration, suggesting a role in mitigating oxidative stress.

A comparative analysis of related compounds reveals insights into the structure-activity relationship (SAR) of trifluoromethyl-substituted benzoic acids:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition, receptor modulation | Hydrogen bonding, lipophilicity |

| 3-Amino-5-(trifluoromethyl)benzoic acid | Moderate enzyme inhibition | Similar to above |

| 2-Amino-4-(trifluoromethyl)benzoic acid | Lower potency than 2-amino-5 | Reduced lipophilicity |

Applications in Medicine and Industry

The compound is being investigated for various applications:

- Pharmaceutical Development : As a potential lead compound for drug development targeting specific diseases.

- Specialty Chemicals : Used in developing unique materials with distinct properties due to its chemical structure.

Mecanismo De Acción

The mechanism of action of 2-amino-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-Amino-5-(trifluoromethoxy)benzoic acid can be compared with other similar compounds, such as:

2-Amino-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

2-Amino-5-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethoxy group.

2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability.

Actividad Biológica

2-Amino-5-(trifluoromethoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core with an amino group and a trifluoromethoxy substituent. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which can influence its interaction with biological membranes and molecular targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The amino group can participate in hydrogen bonding, while the trifluoromethoxy group may enhance membrane permeability. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which can be critical in regulating metabolic pathways.

- Receptor Binding : Its structural features allow it to interact with specific receptors, potentially modulating their activity.

Enzyme Interaction Studies

Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. For instance, studies have demonstrated its ability to inhibit the enzyme 5-hydroxytryptamine (5-HT) uptake, showcasing a significant increase in potency compared to non-fluorinated analogs .

Case Studies

- Anticancer Activity : A study explored the compound's potential in cancer treatment, revealing synergistic effects when combined with other therapeutic agents. This combination approach may enhance efficacy against resistant cancer cell lines .

- Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects on neuronal cells, suggesting a role in mitigating oxidative stress .

Comparative Biological Activity

A comparative analysis of related compounds reveals insights into the structure-activity relationship (SAR) of trifluoromethyl-substituted benzoic acids:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition, receptor modulation | Hydrogen bonding, lipophilicity |

| 3-Amino-5-(trifluoromethyl)benzoic acid | Moderate enzyme inhibition | Similar to above |

| 2-Amino-4-(trifluoromethyl)benzoic acid | Lower potency than 2-amino-5 | Reduced lipophilicity |

Applications in Medicine and Industry

The compound is being investigated for various applications:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-amino-5-(trifluoromethoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalization of a benzoic acid scaffold. For trifluoromethoxy-substituted analogs, methods like nucleophilic substitution using trifluoromethylating agents (e.g., Togni’s reagent) or coupling reactions (e.g., Ullmann coupling for amino group introduction) are employed . Key steps include:

- Protection of the carboxylic acid group to avoid side reactions during halogenation or amination.

- Regioselective introduction of the amino group via nitration followed by reduction, ensuring minimal interference from the electron-withdrawing trifluoromethoxy group.

- Optimization of reaction temperature and solvent polarity to enhance selectivity. For example, polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Yield optimization requires careful control of stoichiometry and exclusion of moisture, as trifluoromethoxy groups are sensitive to hydrolysis.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>98% recommended for research applications) .

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and absence of byproducts. The trifluoromethoxy group shows a distinct signal near -58 ppm .

- Mass Spectrometry (LC-MS) : Exact mass analysis (e.g., ESI-MS) validates the molecular ion peak (expected : ~235.05 for ) .

Advanced Research Questions

Q. What strategies address regiochemical challenges in synthesizing derivatives of this compound?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group directs electrophilic substitution to the para position, complicating functionalization at the ortho or meta positions. Strategies include:

- Directed ortho-metalation (DoM) : Use a directing group (e.g., amides) to install substituents at the ortho position .

- Protection-deprotection sequences : Temporarily block reactive sites (e.g., amino groups) to enable selective functionalization .

- Computational modeling : DFT calculations predict reactivity patterns and guide reagent selection .

Q. How does the trifluoromethoxy group influence the compound’s stability under physiological or catalytic conditions?

- Methodological Answer :

- Hydrolytic stability : The trifluoromethoxy group is less prone to hydrolysis compared to methoxy groups but may degrade under strongly acidic/basic conditions. Stability assays (e.g., pH 1–13 buffers, 37°C) with HPLC monitoring are recommended .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C for most trifluoromethoxy aromatics) .

- Catalytic interference : In metal-catalyzed reactions (e.g., Pd-mediated cross-coupling), the trifluoromethoxy group may coordinate weakly to metals, requiring ligand optimization (e.g., bulky phosphines) .

Q. What advanced analytical techniques resolve contradictions in spectral data for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity between the amino and trifluoromethoxy groups .

- X-ray crystallography : Resolve ambiguities in regiochemistry or hydrogen-bonding networks .

- Isotopic labeling : Use -labeled amino groups to enhance NMR sensitivity and validate assignments .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles (H335) .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for disposal of fluorinated organics .

Q. Research Applications

Q. How is this compound utilized in medicinal chemistry or as a reference standard?

- Methodological Answer :

Propiedades

IUPAC Name |

2-amino-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNGDCBPIGOZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454693 | |

| Record name | 2-amino-5-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83265-56-9 | |

| Record name | 2-amino-5-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.